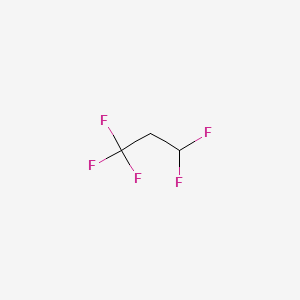

1,1,1,3,3-Pentafluoropropane

Vue d'ensemble

Description

Il s'agit d'un gaz incolore principalement utilisé dans l'isolation des mousses pulvérisées à cellules fermées . Contrairement aux chlorofluorocarbures et aux hydrochlorofluorocarbures, le pentafluoropropane n'a aucun potentiel d'appauvrissement de la couche d'ozone, ce qui en fait une alternative respectueuse de l'environnement .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le pentafluoropropane peut être synthétisé par réaction d'addition entre l'acétylène et un halogène, suivie d'une fluoration ultérieure . La réaction implique généralement l'utilisation de catalyseurs et de conditions de réaction spécifiques pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

Sur le plan industriel, le pentafluoropropane est produit par des sociétés telles que Honeywell et Sinochem . Le procédé de production implique l'utilisation de techniques avancées de génie chimique pour garantir la stabilité et l'efficacité du composé pour ses applications prévues .

Analyse Des Réactions Chimiques

Types de réactions

Le pentafluoropropane subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène au composé, entraînant souvent la formation de composés carbonylés.

Réduction : Cette réaction implique l'élimination d'atomes de fluor, généralement en utilisant des agents réducteurs tels que l'hydrogène.

Substitution : Cette réaction implique le remplacement d'atomes de fluor par d'autres groupes fonctionnels, tels que des groupes hydroxyle ou amino.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène, l'oxygène et divers catalyseurs. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour assurer une efficacité et une sélectivité élevées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers composés organiques fluorés, qui trouvent des applications dans différents procédés industriels.

Applications de la recherche scientifique

Le pentafluoropropane a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme par lequel le pentafluoropropane exerce ses effets implique son interaction avec diverses cibles moléculaires et voies. Par exemple, dans son utilisation comme spray vapocoolant, il fonctionne en s'évaporant rapidement et en absorbant la chaleur de la peau, engourdissant ainsi la zone . La structure chimique unique du composé lui permet d'interagir avec des cibles moléculaires spécifiques, ce qui conduit à ses effets désirés.

Applications De Recherche Scientifique

Pentafluoropropane has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism by which pentafluoropropane exerts its effects involves its interaction with various molecular targets and pathways. For example, in its use as a vapocoolant spray, it works by rapidly evaporating and absorbing heat from the skin, thereby numbing the area . The compound’s unique chemical structure allows it to interact with specific molecular targets, leading to its desired effects.

Comparaison Avec Des Composés Similaires

Le pentafluoropropane est unique par rapport à d'autres composés similaires en raison de sa structure chimique et de ses propriétés spécifiques. Les composés similaires comprennent :

1,1,1,2,2-pentafluoropropane : Un autre hydrofluorocarbone avec des applications similaires mais des propriétés chimiques différentes.

1,1,1,2,3-pentafluoropropane : Utilisé dans des applications industrielles similaires, mais avec une réactivité et une stabilité différentes.

Trichlorofluorométhane (CFC-11) : Un composé plus ancien utilisé dans le soufflage de mousse et les systèmes de réfrigération, mais avec un potentiel d'appauvrissement de la couche d'ozone important.

Dichloro-fluoroéthane (HCFC-141b) : Un autre composé plus ancien avec des applications similaires, mais également avec un potentiel d'appauvrissement de la couche d'ozone.

Le pentafluoropropane se distingue par son caractère écologique, sa stabilité et son efficacité dans diverses applications.

Activité Biologique

1,1,1,3,3-Pentafluoropropane (HFC-245fa) is a hydrofluorocarbon that has garnered attention as a potential substitute for ozone-depleting substances like chlorofluorocarbons (CFCs). Its biological activity, particularly its toxicological profile and metabolic pathways, is essential for understanding its safety and efficacy in various applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of HFC-245fa.

HFC-245fa is primarily utilized as a foam-blowing agent and refrigerant. It is characterized by its low global warming potential and negligible ozone depletion potential. The compound's chemical structure contributes to its unique properties, making it suitable for various industrial applications.

In Vivo Studies

Research indicates that HFC-245fa is metabolized at low rates in both in vivo and in vitro settings. In a study involving rats exposed to high concentrations (up to 50,000 ppm) for extended periods (90 days), the primary toxic effect observed was an increased incidence of diffuse myocarditis. This condition was linked to the formation of toxic metabolites during biotransformation processes .

Key Findings:

- Metabolites Identified: Major urinary metabolites include trifluoroacetic acid (TFAA) and 3,3,3-trifluoropropanoic acid (TFPA), with TFAA being formed at significantly higher rates in rat liver microsomes compared to human microsomes .

- Biotransformation Mechanism: The metabolism of HFC-245fa occurs via cytochrome P450-dependent reactions, leading to the production of TFAA and TFPA. The rates of metabolite formation vary significantly between species .

| Metabolite | Formation Rate in Rat Liver Microsomes | Formation Rate in Human Liver Microsomes |

|---|---|---|

| Trifluoroacetic Acid (TFAA) | 99.2 ± 20.5 pmol/(mg protein·min) | 0 - 11.6 pmol/(mg protein·min) |

| 3,3,3-Trifluoropropanoic Acid (TFPA) | 17.5 ± 4.0 pmol/(mg protein·min) | 0.7 - 7.6 pmol/(mg protein·min) |

Human Exposure Studies

A study conducted on healthy volunteers exposed to varying concentrations of HFC-245fa revealed insights into its toxicokinetics. Participants were exposed to concentrations of 0, 100, or 300 ppm for two hours while engaging in light exercise. Blood and urine samples were collected post-exposure to analyze levels of HFC-245fa and its metabolites .

Observations:

- Symptoms Reported: Participants reported symptoms such as irritation and central nervous system effects, which were assessed using visual analogue scales.

- Biochemical Analysis: Serum biochemistry showed no significant alterations in liver function tests post-exposure, indicating a low risk of acute toxicity at tested levels .

Case Studies

-

Cardiotoxicity in Rats:

- In a long-term exposure study on rats, histopathological examinations revealed myocarditis but no significant damage to other organs at lower exposure levels (10,000 ppm). This finding suggests that while HFC-245fa has a low overall toxicity profile, it may pose specific risks related to cardiac health under certain exposure conditions .

- Comparative Toxicity with Other Hydrofluorocarbons:

Propriétés

IUPAC Name |

1,1,1,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNHSVIGIHOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052110 | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Colorless compressed gas or liquefied gas with a slight ethereal odor; [CHEMINFO] Ether-like odor; [MSDSonline] | |

| Record name | Propane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

460-73-1 | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HFC 245fa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,1,1,3,3-pentafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA9UOF49CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.